

The Therapeutic Target of PFI-90: An In-depth Technical Guide

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Compound of Interest

Compound Name: PFI-90

Cat. No.: B2861262

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Core Summary

PFI-90 is a novel small molecule inhibitor primarily targeting the histone demethylase KDM3B. Its mechanism of action is of significant interest in oncology, particularly for the treatment of fusion-positive rhabdomyosarcoma (FP-RMS). This technical guide provides a comprehensive overview of the therapeutic target of **PFI-90**, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.

Mechanism of Action

PFI-90 exerts its therapeutic effects by selectively inhibiting histone lysine demethylases (KDMs), with a pronounced specificity for KDM3B.[1][2][3][4][5] In the context of FP-RMS, the primary oncogenic driver is the PAX3-FOXO1 fusion protein.[1][2][3][5] **PFI-90**'s inhibition of KDM3B leads to an increase in the methylation of histone H3 at lysine 9 (H3K9me2), a repressive epigenetic mark, at the binding sites of PAX3-FOXO1. This epigenetic modification results in the downregulation of PAX3-FOXO1 target genes, which are crucial for the proliferation and survival of FP-RMS cells.[3]

Furthermore, **PFI-90** also demonstrates inhibitory activity against other KDMs, such as KDM1A.[3] The inhibition of KDM1A contributes to an increase in histone H3 lysine 4 methylation (H3K4me3), an activating mark, at genes associated with myogenesis and apoptosis.[3] The dual effect of downregulating the oncogenic program driven by PAX3-FOXO1 and upregulating

pathways leading to cell differentiation and death underlies the anti-tumor activity of **PFI-90**.[\[3\]](#)
[\[4\]](#)

Quantitative Data

The following tables summarize the key quantitative data reported for **PFI-90**.

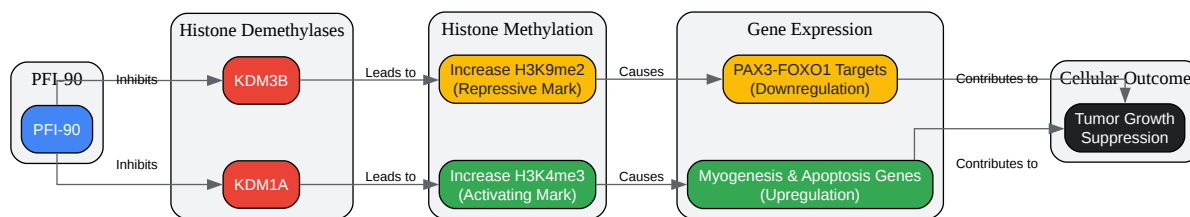
Table 1: In Vitro Cell Viability (IC50)

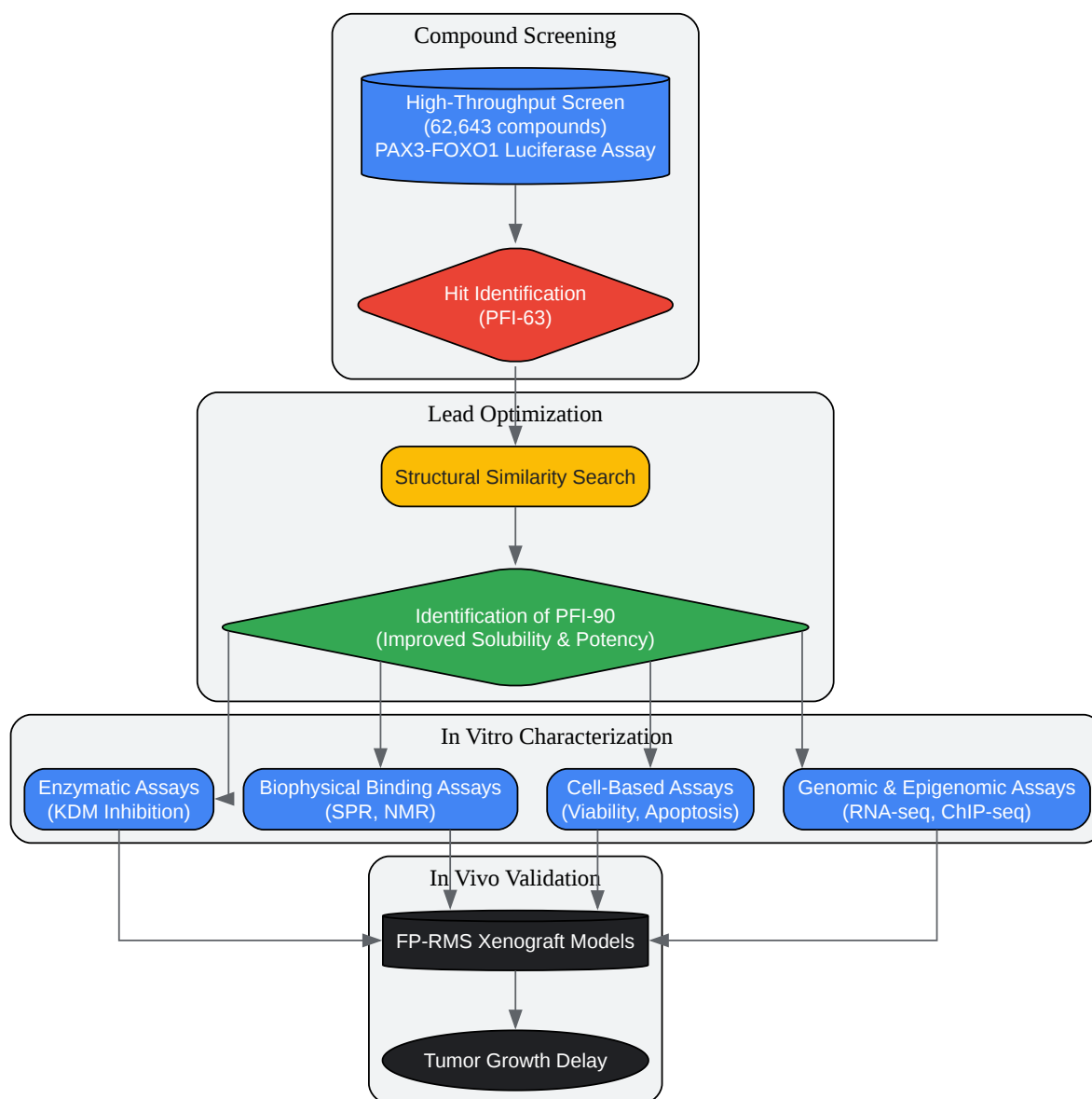
Cell Line	Cancer Type	IC50 (nM)	Reference
RH4	Rhabdomyosarcoma (FP)	812	[6] [7]
RH30	Rhabdomyosarcoma (FP)	3200	[6] [7]
SCMC	Rhabdomyosarcoma (FP)	-	[3]
OSA-CL	Osteosarcoma	1895	[6] [7]
TC-32	Ewing's Sarcoma	1113	[6] [7]

Table 2: Enzymatic Inhibition and Binding Affinity

Target	Parameter	Value	Method	Reference
KDM3B	Binding Constant (Kd)	7.68×10^{-6} M	SPR	[3][8]
KDM3B	% Inhibition (10 μ M)	87.1%	Assay	[9]
KDM4B	% Inhibition (10 μ M)	46.8%	Assay	[9]
KDM5A	% Inhibition (10 μ M)	>50% (approx.)	Assay	[9]
KDM6B	% Inhibition (10 μ M)	>50% (approx.)	Assay	[9]

Signaling Pathway and Experimental Workflow





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